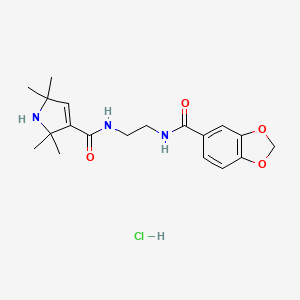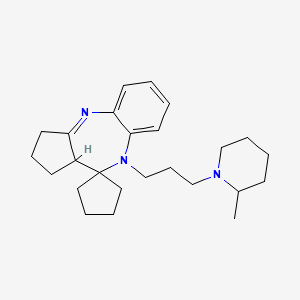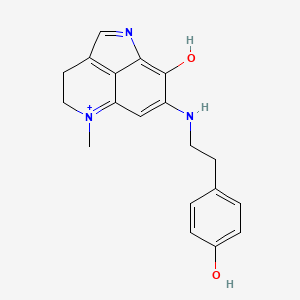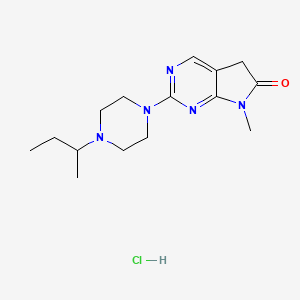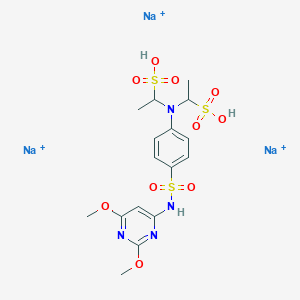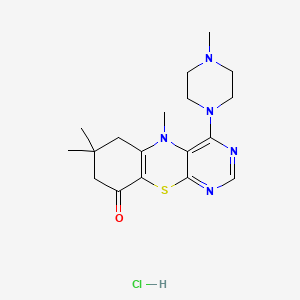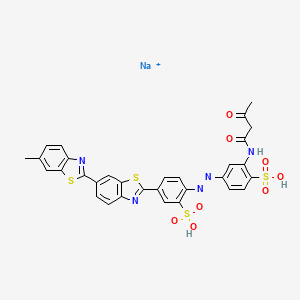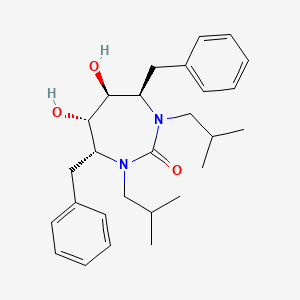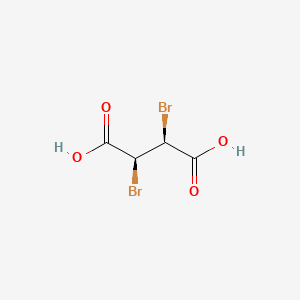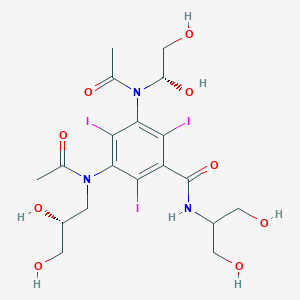
1-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 2-methyl-2-butanol in the presence of a base to form the intermediate 2-(4-chlorophenyl)-2-methylbutanol. This intermediate is then reacted with 3-phenoxybenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy or chlorophenyl derivatives.
Scientific Research Applications
1-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-((2-(4-Bromophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene
- 1-((2-(4-Fluorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene
- 1-((2-(4-Methylphenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene
Uniqueness
1-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-3-phenoxybenzene is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
80844-02-6 |
|---|---|
Molecular Formula |
C24H25ClO2 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-chloro-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]butan-2-yl]benzene |
InChI |
InChI=1S/C24H25ClO2/c1-3-24(2,20-12-14-21(25)15-13-20)18-26-17-19-8-7-11-23(16-19)27-22-9-5-4-6-10-22/h4-16H,3,17-18H2,1-2H3 |
InChI Key |
DONNXRLQNZUMCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



